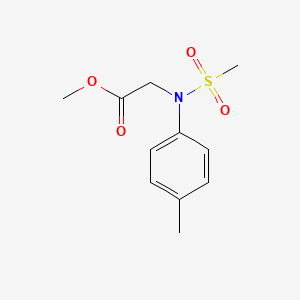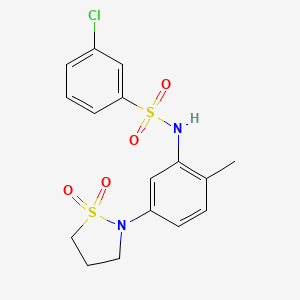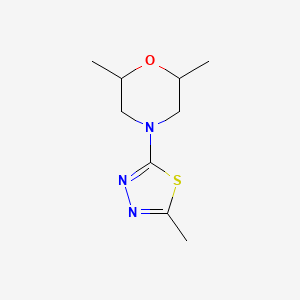
2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine” is a compound that belongs to the class of morpholines . Morpholines are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen atom . The ring also contains two methyl groups at the 2 and 6 positions, and a 5-methyl-1,3,4-thiadiazol-2-yl group at the 4 position .Wissenschaftliche Forschungsanwendungen
Antitubercular and Antifungal Activities
Research on derivatives of 1,3,4-thiadiazole, including compounds structurally related to 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine, has shown promising antitubercular and antifungal activities. This indicates its potential application in developing new therapeutic agents against tuberculosis and fungal infections (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, S. Alegaon, 2013).
Antiproliferative and Antimicrobial Properties
Another study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, which demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity against S. epidermidis. These findings suggest the compound's utility in developing treatments that protect DNA and fight microbial infections (M. Gür, S. Yerlikaya, Nesrin Şener, et al., 2020).
Antibacterial Screening and DNA Cleavage
A study on the maleate salt of a related 1,2,5-thiadiazole derivative highlighted its moderate inhibition against Mycobacteria tuberculosis and potential for future development as a medicinal agent, showcasing the broader implications of thiadiazole derivatives in antibacterial and DNA cleavage applications (Suraj N. Mali, Sudhir S. Sawant, H. K. Chaudhari, Mustapha Mandewale, 2019).
Antimicrobial Studies
Further research into 1,3,4-Thiadiazolium-2-thiolate derivatives, which share a core structural motif with this compound, demonstrated moderate activity against various bacterial and fungal species. This underscores the potential of such compounds in antimicrobial drug development (S. T. Asundaria, Shreyas A. Patel, Kalpesh M. Mehta, K. Patel, 2010).
Molecular Organization in Lipid Bilayers
Research involving 1,3,4-thiadiazole derivatives has also delved into their interaction with lipid bilayers, providing insights into the molecular organization of these compounds when integrated into biological membranes. This has implications for their use in drug delivery systems and understanding their behavior in biological environments (Dariusz Kluczyk, A. Matwijczuk, A. Górecki, et al., 2016).
Wirkmechanismus
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been shown to interact with their targets and induce changes that result in their biological activities . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact various biological pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6-4-12(5-7(2)13-6)9-11-10-8(3)14-9/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOWUHPIQQEEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2803643.png)
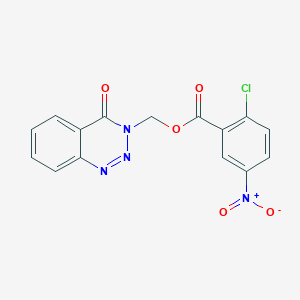
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)

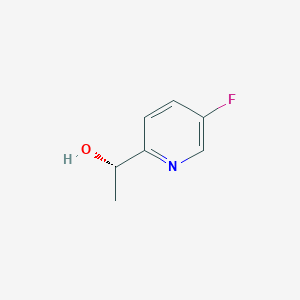
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)
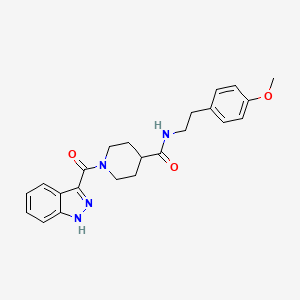
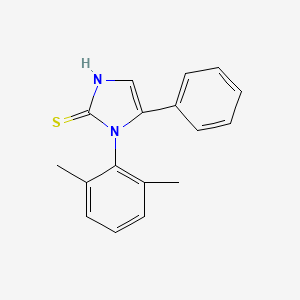
![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)


